molecular formula C5H8O3S B121603 But-3-yn-1-yl methanesulfonate CAS No. 72486-09-0

But-3-yn-1-yl methanesulfonate

Cat. No. B121603
Key on ui cas rn: 72486-09-0
M. Wt: 148.18 g/mol
InChI Key: APJYYFNGGGLDJF-UHFFFAOYSA-N
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Patent
US08093229B2

Procedure details

A solution of 3-but-1-ynol (5.62 g, 80.2 mmol.) and Et3N (14.5 mL, 104 mmol) in DCM (40 mL) was treated with MsCl (7.48 mL, 96.2 mmol) at 0° C. for 10 min. Work-up (water; sat. aq. NaHCO3), drying (Na2SO4), and concentration gave the title compound as a pale orange oil. 1H NMR (CDCl3) δ 4.32 (t, 2H), 3.07 (s, 3H), 2.67 (td, 2H), 2.09 (t, 2H).
Quantity
5.62 g
Type
reactant
Reaction Step One
Name
Quantity
14.5 mL
Type
reactant
Reaction Step One
Name
Quantity
7.48 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][CH:3]([OH:5])C.CCN(CC)CC.[CH3:13][S:14](Cl)(=[O:16])=[O:15].[C:18]([O-])(O)=O.[Na+]>C(Cl)Cl.O>[CH2:3]([O:5][S:14]([CH3:13])(=[O:16])=[O:15])[CH2:2][C:1]#[CH:18] |f:3.4|

Inputs

Step One
Name
Quantity
5.62 g
Type
reactant
Smiles
C#CC(C)O
Name
Quantity
14.5 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
7.48 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
(Na2SO4), and concentration

Outcomes

Product
Name
Type
product
Smiles
C(CC#C)OS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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